2,7-Dichloro-8-methylquinazolin-4-ol
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Overview
Description
2,7-Dichloro-8-methylquinazolin-4-ol is a chemical compound with the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.06 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2,7-Dichloro-8-methylquinazolin-4-ol typically involves the condensation of substituted anilines with diethyl oxalate under mildly acidic conditions, followed by cyclization to form the quinazolinone ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
2,7-Dichloro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Dichloro-8-methylquinazolin-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,7-Dichloro-8-methylquinazolin-4-ol can be compared with other quinazolinone derivatives, such as:
2-Methylquinazolin-4-ol: Known for its inhibitory effects on poly (ADP-ribose) synthetase and aspartate aminotransferase.
7-Chloro-2,8-dimethylquinolin-4-ol: Another quinazolinone derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C9H6Cl2N2O |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,7-dichloro-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-6(10)3-2-5-7(4)12-9(11)13-8(5)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
SMOWCPROTSYBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)Cl)Cl |
Origin of Product |
United States |
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